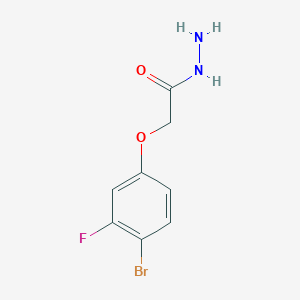

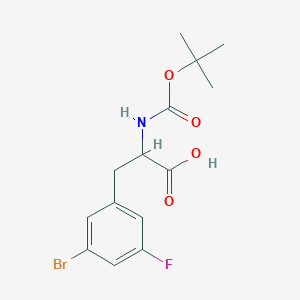

2-(4-Bromo-3-fluorophenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-3-fluorofenoxi)acetohidrazida es un compuesto orgánico con la fórmula molecular C8H8BrFN2O2. Es un derivado de la acetohidrazida, con una sustitución de bromo y flúor en el anillo fenoxi.

Métodos De Preparación

La síntesis de 2-(4-Bromo-3-fluorofenoxi)acetohidrazida generalmente implica la reacción de 4-bromo-3-fluorofenol con ácido cloroacético para formar ácido 2-(4-bromo-3-fluorofenoxi)acético. Este intermedio se convierte luego en su correspondiente hidrazida mediante reacción con hidrato de hidrazina en condiciones controladas. Las condiciones de reacción a menudo incluyen reflujo en un solvente apropiado como etanol o metanol .

Análisis De Reacciones Químicas

2-(4-Bromo-3-fluorofenoxi)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los grupos bromo y flúor en el anillo fenoxi pueden participar en reacciones de sustitución nucleófila.

Oxidación y reducción: El grupo hidrazida puede oxidarse o reducirse en condiciones específicas.

Reacciones de condensación: El compuesto puede reaccionar con aldehídos o cetonas para formar hidrazonas. Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, permanganato de potasio y varios solventes orgánicos.

Aplicaciones Científicas De Investigación

2-(4-Bromo-3-fluorofenoxi)acetohidrazida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto puede utilizarse en el estudio de la inhibición enzimática e interacciones proteína-ligando.

Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 2-(4-Bromo-3-fluorofenoxi)acetohidrazida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Las sustituciones de bromo y flúor en el anillo fenoxi pueden mejorar su afinidad de unión a estos objetivos, lo que lleva a la inhibición o activación de vías bioquímicas específicas. El grupo hidrazida también puede formar enlaces covalentes con ciertos residuos de aminoácidos en proteínas, lo que modula aún más su actividad .

Comparación Con Compuestos Similares

Compuestos similares a 2-(4-Bromo-3-fluorofenoxi)acetohidrazida incluyen:

2-(4-Bromo-2-fluorofenoxi)acetohidrazida: Difiriendo solo en la posición del grupo flúor, este compuesto tiene propiedades químicas similares pero puede exhibir diferentes actividades biológicas.

2-(4-Cloro-3-fluorofenoxi)acetohidrazida: La sustitución de cloro puede alterar la reactividad y la afinidad de unión del compuesto.

2-(4-Bromo-3-metilfenoxi)acetohidrazida: El grupo metilo puede afectar la solubilidad y el comportamiento químico general del compuesto.

Propiedades

Fórmula molecular |

C8H8BrFN2O2 |

|---|---|

Peso molecular |

263.06 g/mol |

Nombre IUPAC |

2-(4-bromo-3-fluorophenoxy)acetohydrazide |

InChI |

InChI=1S/C8H8BrFN2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |

Clave InChI |

APBXPTDNLVRBHK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1OCC(=O)NN)F)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

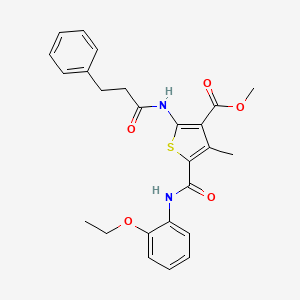

![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)